1-Methyl-4-(2-nitrovinyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including oxidation, methylation, and the formation of complexes with metals such as palladium. For example, the synthesis of 1-Chloro-2-methyl-4-nitrobenzene was achieved by oxidizing 4-chloroaniline followed by methylation . Similarly, the synthesis of benzimidazole derivatives and their palladium complexes was performed and characterized by various analytical techniques . These methods could potentially be adapted for the synthesis of 1-Methyl-4-(2-nitrovinyl)benzene by altering the functional groups and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-Methyl-4-(2-nitrovinyl)benzene has been determined using crystallographic methods. For instance, the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene shows that the molecule is essentially planar with a small dihedral angle between the nitro group and the phenyl ring . This planarity is a common feature in aromatic nitro compounds and could be expected in the molecular structure of 1-Methyl-4-(2-nitrovinyl)benzene as well.
Chemical Reactions Analysis
The papers do not provide specific reactions for 1-Methyl-4-(2-nitrovinyl)benzene, but they do discuss the reactivity of similar compounds. For example, the reduction of a dinitro compound to its amino derivative was described, which is a common reaction for nitro compounds . This type of reaction could be relevant for 1-Methyl-4-(2-nitrovinyl)benzene if one were to synthesize amino derivatives from it.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with nitro groups and benzene rings can be inferred from the provided papers. The presence of different substituents on the benzene ring can affect properties such as melting point, solubility, and acidity . For example, the introduction of a methyl group reduces solubility and acidity, while nitro and chloro groups tend to increase these properties . These trends could be useful in predicting the behavior of 1-Methyl-4-(2-nitrovinyl)benzene in various environments.
Scientific Research Applications
Hyperconjugation Studies : In a study by White and Blanc (2014), the effects of σ(C-Se)-π hyperconjugation were examined in compounds including 1-methoxy-4-[(phenylselanyl)methyl]benzene and 1-nitro-4-[(phenylselanyl)methyl]benzene. These compounds, related to 1-Methyl-4-(2-nitrovinyl)benzene, were analyzed for their structural differences in electron-rich and electron-deficient aromatic rings, contributing to the understanding of hyperconjugation effects in such molecules (White & Blanc, 2014).
Cocrystallization and Tautomerism : Temel et al. (2017) investigated the structure of a Schiff base compound, 4-(((2-methyl-3-nitrophenyl)imino)methyl)benzene-1,2,3-triol, which is structurally similar to 1-Methyl-4-(2-nitrovinyl)benzene. This research, involving X-ray, IR, UV–vis spectroscopy, and DFT studies, provided insights into the cocrystallization and tautomerism of such compounds (Temel et al., 2017).
DNA Binding Studies : Haider et al. (2011) synthesized and characterized compounds including 1,4-bis((4-nitrophenoxy)methyl)benzene, related to 1-Methyl-4-(2-nitrovinyl)benzene. The study focused on the DNA binding properties and molecular structures of these compounds, contributing to the field of biochemistry and molecular biology (Haider et al., 2011).
Catalysis in Hydrogenation Reactions : Azam et al. (2014) reported on the synthesis of Pd(II) complexes based on a quinoline derivative, used as a catalyst for the hydrogenation of (E)-1-methyl-4-(2-nitrovinyl)benzene. This study highlights the application of such compounds in catalysis, particularly in the field of organic chemistry (Azam et al., 2014).
Chemical Mechanisms in Nitration Processes : Sharnin et al. (1975) explored the mechanism of nitration in various compounds, including 1-methyl and 2- and 1-methyl-3-nitropyrroles. Understanding the nitration mechanisms of compounds similar to 1-Methyl-4-(2-nitrovinyl)benzene contributes to the broader knowledge of chemical reactions in organic compounds (Sharnin et al., 1975).
Safety And Hazards
“1-Methyl-4-(2-nitrovinyl)benzene” is classified as a hazardous substance . It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
1-methyl-4-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPNBERPFLONRX-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879770 | |
Record name | 4-METHYL-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2-nitrovinyl)benzene | |
CAS RN |
7559-36-6, 5153-68-4 | |
Record name | NSC145880 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-METHYL-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Methyl-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-methyl-4-(2-nitroethenyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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